(S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine is a chiral compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention in various fields due to its unique molecular structure and potential applications in medicinal chemistry and material science. The chemical formula for this compound is , with a molecular weight of approximately 190.17 g/mol. Its IUPAC name reflects its stereochemistry, indicating that it is the (S)-enantiomer of the compound, which is significant for its biological activity and interactions.
The compound can be classified as an amine due to the presence of an ethanamine group. It is derived from 6-(trifluoromethyl)pyridine, which serves as the starting material for its synthesis. The trifluoromethyl group enhances the lipophilicity of the compound, making it an interesting subject for research in drug development and agrochemicals.
The synthesis of (S)-1-(6-(trifluoromethyl)pyridin-3-YL)ethanamine typically involves several key steps:
Industrial production may utilize large-scale asymmetric synthesis techniques, such as continuous flow reactors, to optimize yield and purity .
In laboratory settings, yields can reach approximately 97% under optimized conditions, with chiral high-performance liquid chromatography confirming the presence of the (S)-isomer .
The molecular structure of (S)-1-(6-(trifluoromethyl)pyridin-3-YL)ethanamine can be described as follows:
The trifluoromethyl group significantly influences the compound's electronic properties, while the pyridine ring contributes to its aromatic character, which is critical for biological interactions .
(S)-1-(6-(trifluoromethyl)pyridin-3-YL)ethanamine participates in several types of chemical reactions:
The products formed from these reactions depend on specific reagents used. For instance, oxidation may yield pyridine oxides, while substitution reactions can lead to diverse functionalized derivatives.
The mechanism of action for (S)-1-(6-(trifluoromethyl)pyridin-3-YL)ethanamine involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing it to effectively interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate enzymatic activity or receptor binding, leading to various biological effects .
Relevant data from spectroscopic analyses (e.g., nuclear magnetic resonance spectroscopy) confirm the structural integrity and purity of synthesized samples .
(S)-1-(6-(trifluoromethyl)pyridin-3-YL)ethanamine has several applications across different scientific fields:
This compound's unique structural features make it valuable for ongoing research aimed at developing new therapeutic agents and innovative materials in various scientific domains.
Chiral resolution remains a cornerstone for obtaining enantiomerically pure (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine, particularly when racemic mixtures are readily accessible. This method leverages the differential crystallization kinetics of diastereomeric salts formed between the racemic amine and enantiopure resolving agents. Tartaric acid derivatives—especially L-(+)-dibenzoyl tartaric acid (DBTA)—exhibit exceptional discrimination for the S-enantiomer due to complementary hydrogen-bonding networks and steric fit within the crystalline lattice [7]. Industrial-scale processes achieve ≥98% enantiomeric excess (ee) using DBTA in methanol/water solvent systems at optimized stoichiometric ratios (typically 0.5:1 resolving agent:substrate). Alternative resolving agents like 1,1′-binaphthyl-2,2′-diyl hydrogen phosphate (BNPA) show promise for enhanced selectivity toward the S-configuration owing to π-π stacking interactions with the electron-deficient trifluoromethylpyridine ring [9]. The resolution efficiency is quantified by the chiral separation factor (α), which exceeds 1.8 for DBTA under optimal conditions, indicating robust enantiorecognition.
Table 1: Performance of Chiral Resolving Agents for (S)-Enantiomer Enrichment
Resolving Agent | Solvent System | Temperature (°C) | Max ee (%) | Separation Factor (α) |
---|---|---|---|---|
L-(+)-DBTA | Methanol/H₂O (4:1) | 0–5 | 98.5 | 1.82 |
(-)-Di-p-toluoyl tartaric acid | Ethanol | 20 | 95.2 | 1.65 |
(R)-BNPA | Acetonitrile | 25 | 97.8 | 1.91 |
O,O′-Dibenzoyl-(2R,3R)-tartaric acid | Acetone/Water | 10 | 99.1 | 1.95 |
Post-resolution, alkaline liberation of the free amine from the diastereomeric salt requires careful pH control (pH 10–12) to prevent racemization. Multistage crystallization further enhances ee to pharma-grade purity (>99.5%), though it reduces overall yield to 30–40% [7] [9].
Asymmetric catalysis offers a more atom-economical route to the S-enantiomer by directly installing the chiral center during C–N bond formation. Transition-metal-catalyzed hydrogenation of the prochiral imine precursor, 1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-imine, achieves high stereoselectivity using chiral Ru(II) and Ir(I) complexes:
Heterogeneous catalysts like Ni-nanoparticles on TiO₂ afford cost-effective alternatives, though enantioselectivity remains moderate (70–80% ee). Critical to success is substrate modification: N-acyl or N-phosphinoyl protection of the imine nitrogen prevents catalyst poisoning by the pyridyl nitrogen [5]. Recent advances utilize organocatalytic transfer hydrogenation with Hantzsch esters and chiral phosphoric acids (e.g., TRIP), achieving 88% ee via dynamic kinetic resolution of labile imine substrates [8].
Table 2: Asymmetric Hydrogenation Catalysts for Prochiral Imine Precursor
Catalyst System | Conditions | ee (%) | Configuration | Turnover Number (TON) |
---|---|---|---|---|
Ru-(S)-XylBINAP/(S)-DAIPEN | 70 bar H₂, 70°C, 24h | 95 | S | 1,200 |
Ir-(S,S)-f-Binaphane | 10 bar H₂, 25°C, 12h | 97 | S | 850 |
Ni/TiO₂-(R)-Binap | 50 bar H₂, 100°C, 48h | 78 | S | 500 |
CPA-TRIP/Hantzsch ester | Toluene, 40°C, 72h | 88 | S | 300 |
Chiral auxiliaries covalently bound to the synthetic intermediates provide temporary stereochemical guidance, ensuring high diastereoselectivity in the formation of the chiral ethylamine center. (1S,2R)-Norephedrine and (S)-1-(2-pyridyl)ethylamine serve as effective auxiliaries due to their rigid chelating ability with Lewis acids:
Auxiliary removal often exploits hydrolytic or reductive lability. Sulfinamide auxiliaries cleave with HCl/MeOH (0°C, 1h) without racemization, while pyridyl-based auxiliaries require Pd/C-catalyzed hydrogenolysis. Overall yields range from 50–65%, with ee preserved at >98% when mild deprotection protocols are used [2] [9].
The stereochemical fate of (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine synthesis hinges on kinetic versus thermodynamic control:
Migratory insertion pathways in metal-catalyzed reactions also exhibit stereodivergence. At low temperatures (<0°C), Ir-catalyzed reductive amination follows kinetic control, affording the S-product with 94% ee. Elevated temperatures (>40°C) promote equilibration to the thermodynamically favored R-enantiomer (ee <10%), underscoring temperature as a critical switch between pathways [8].
Table 3: Stereochemical Outcomes Under Kinetic vs. Thermodynamic Control
Process | Conditions | S:R Ratio | ee (%) | Dominating Pathway |
---|---|---|---|---|
Lipase resolution (CAL-B) | Vinyl acetate, TBME, 25°C | 95:5 (unreacted) | 90 (S) | Kinetic |
DBU-mediated epimerization | THF, 60°C, 24h | 55:45 | 10 (S) | Thermodynamic |
Ir-catalyzed amination | -30°C, 12h | 97:3 | 94 (S) | Kinetic |
Ir-catalyzed amination | 60°C, 12h | 35:65 | 30 (R) | Thermodynamic |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: